molecular formula C13H19NO4S B14836074 N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14836074
M. Wt: 285.36 g/mol
InChI Key: WTZURRWBEAFVIS-UHFFFAOYSA-N
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Description

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(Cyclohexyloxy)-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Cyclohexyloxy)-2-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{3-(Cyclohexyloxy)-2-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Cyclohexyloxy)-2-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antibacterial agent with a similar sulfonamide group.

    Celecoxib: A selective COX-2 inhibitor with a sulfonamide group, used as an anti-inflammatory drug.

    Sulfamethoxazole: An antibiotic that also contains a sulfonamide group.

Uniqueness

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structure, which includes a cyclohexyloxy group and a hydroxyl group. These functional groups can influence its reactivity and interactions with biological targets, making it distinct from other sulfonamide compounds.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(3-cyclohexyloxy-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(13(11)15)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3

InChI Key

WTZURRWBEAFVIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CCCCC2)O

Origin of Product

United States

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